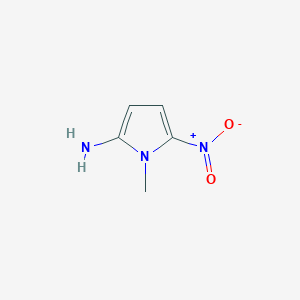

1-Methyl-5-nitro-1H-pyrrol-2-amine

Description

BenchChem offers high-quality 1-Methyl-5-nitro-1H-pyrrol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-nitro-1H-pyrrol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

1-methyl-5-nitropyrrol-2-amine |

InChI |

InChI=1S/C5H7N3O2/c1-7-4(6)2-3-5(7)8(9)10/h2-3H,6H2,1H3 |

InChI Key |

AVXIWQGELAMZCT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for 1-Methyl-5-nitro-1H-pyrrol-2-amine (CAS No. 1056971-95-9). While this compound is commercially available, detailed characterization and application data in peer-reviewed literature are scarce. This document, therefore, synthesizes information from established chemical principles and data on analogous structures to offer a predictive and practical guide for researchers. We will delve into its molecular architecture, propose a logical synthetic pathway grounded in well-established heterocyclic chemistry, and forecast its physicochemical and spectroscopic properties. The guide also covers potential reactivity, safety considerations, and the scientific rationale behind these expert assessments, aiming to equip researchers with the foundational knowledge required for its effective handling and application in research and development.

Introduction and Scientific Context

The 2-aminopyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities.[1] Its presence in molecules that inhibit enzymes like mitogen-activated protein kinases (MEKs) and metallo-β-lactamases highlights its importance as a pharmacophore.[1] The introduction of a nitro group and an N-methyl substituent, as seen in 1-Methyl-5-nitro-1H-pyrrol-2-amine, is expected to significantly modulate the electronic and steric properties of the parent ring system. The nitro group, a strong electron-withdrawing group, can influence the molecule's reactivity and potential as a hydrogen bond acceptor. The N-methyl group enhances lipophilicity and can alter metabolic stability and binding specificity, making this particular derivative a compound of interest for further investigation in drug discovery and materials science.[2]

Molecular Structure and Inferred Properties

The chemical structure of 1-Methyl-5-nitro-1H-pyrrol-2-amine is defined by a five-membered pyrrole ring with three key substituents: a methyl group on the ring nitrogen (N1), an amino group at the C2 position, and a nitro group at the C5 position.

Chemical Structure:

-

IUPAC Name: 1-Methyl-5-nitro-1H-pyrrol-2-amine

-

CAS Number: 1056971-95-9

-

Molecular Formula: C₅H₇N₃O₂

-

Molecular Weight: 141.13 g/mol

-

SMILES: CN1C=CC(=C1N)=O

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Insights |

| Physical State | Yellow to orange solid | Nitrated aromatic and heterocyclic compounds are often colored crystalline solids due to extended conjugation. |

| Melting Point | 130-160 °C (estimated) | The presence of polar amino and nitro groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point compared to non-functionalized N-methylpyrrole (-57 °C).[3] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The N-methyl group increases lipophilicity compared to its N-H counterpart. However, the polar amino and nitro groups will confer solubility in polar organic solvents. Solubility in water is expected to be limited but present. |

| pKa (of amino group) | 2-4 (estimated) | The strong electron-withdrawing effect of the adjacent C5-nitro group is expected to significantly decrease the basicity of the 2-amino group, making it a much weaker base than typical arylamines. |

| LogP | 0.5 - 1.5 (estimated) | The N-methyl group increases the LogP value relative to the unmethylated analog, while the polar nitro and amino groups decrease it. The overall value is predicted to be moderately lipophilic. |

Proposed Synthesis and Experimental Protocol

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed three-part synthesis of the target compound.

Experimental Protocol

Part 1: Synthesis of the 2-Aminopyrrole Core This step is based on the novel multicomponent reaction for synthesizing 2-aminopyrrole systems.[4]

-

Reaction Setup: To a solution of an appropriate N-tosylimine (1.0 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add a suitable isocyanide (1.0 mmol) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the protected 2-aminopyrrole derivative. The tosyl group serves as a protecting group for the amine.

Part 2: N-Methylation This step involves the deprotonation of the pyrrole nitrogen followed by alkylation.

-

Deprotonation: To a solution of the protected 2-aminopyrrole (1.0 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.

-

Methylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI) (1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

Part 3: Nitration and Deprotection The final step involves the regioselective nitration at the C5 position, which is activated by the amino group at C2. The acidic conditions will also likely cleave the N-tosyl protecting group.

-

Nitration: To a stirred solution of the N-methylated intermediate (1.0 mmol) in concentrated sulfuric acid (5 mL) at -5 °C to 0 °C, add a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise, maintaining the temperature below 5 °C.

-

Reaction Execution: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | δ (ppm, in DMSO-d₆): - 2.5-3.0 (s, 3H, N-CH₃)- 5.5-6.0 (d, 1H, pyrrole H)- 6.5-7.0 (d, 1H, pyrrole H)- 7.0-7.5 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm, in DMSO-d₆): - 30-35 (N-CH₃)- 95-105 (pyrrole CH)- 110-120 (pyrrole CH)- 130-140 (C-NO₂)- 145-155 (C-NH₂) |

| IR Spectroscopy | ν (cm⁻¹): - 3300-3500 (N-H stretch of NH₂)- 1500-1550 and 1300-1350 (asymmetric and symmetric NO₂ stretch)- ~1600 (C=C stretch of pyrrole ring) |

| Mass Spectrometry | (ESI+): m/z = 142.06 [M+H]⁺ |

Chemical Reactivity and Safety Considerations

Reactivity Profile

-

Amino Group: The 2-amino group can undergo typical reactions of aromatic amines, such as acylation and diazotization, although its nucleophilicity is reduced by the electron-withdrawing nitro group.

-

Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which would provide a route to 1-methyl-1H-pyrrole-2,5-diamine derivatives.

-

Pyrrole Ring: The pyrrole ring is electron-rich, but the presence of the nitro group deactivates it towards electrophilic substitution.

Safety and Handling

-

Toxicity: Data on the specific toxicity of this compound is not available. However, nitrated aromatic and heterocyclic compounds should be handled with care as they can be toxic and potentially mutagenic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Stability: The compound is likely stable under normal laboratory conditions. However, nitro compounds can be thermally sensitive, and it should be stored away from heat and strong oxidizing agents.

Conclusion

1-Methyl-5-nitro-1H-pyrrol-2-amine is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has provided a detailed, albeit largely predictive, overview of its structure, properties, and synthesis. The proposed synthetic route offers a viable pathway for its preparation in a laboratory setting. Researchers working with this compound should proceed with the safety precautions outlined and can use the predicted properties and spectroscopic data as a baseline for its characterization. Further experimental validation of these properties is essential for its future application.

References

- Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.

- Corral, M., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3856–3860.

- Garcı́a-Garcı́a, P., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.

- Zhang, J., et al. (2015). Polysubstituted 2-Aminopyrrole Synthesis via Gold-Catalyzed Intermolecular Nitrene Transfer from Vinyl Azide to Ynamide: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry, 80(22), 11485–11495.

- Zheng, C., et al. (2010). Synthesis of 2-amino-5-nitrophenol by two step process.

- Chen, Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364.

-

Pipzine Chemicals. (n.d.). N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information. Retrieved from [Link]

- Arun, P., & Jayaprakash, R. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1773-1778.

- Smith, A. B., et al. (2002). Molecular modeling, synthesis, and structures of N-methylated 3,5-linked pyrrolin-4-ones toward the creation of a privileged nonpeptide scaffold. Journal of the American Chemical Society, 124(30), 8810–8824.

-

ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Retrieved from [Link]

- Fulir, A., et al. (2025, May 23). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR.

-

ChemBK. (2024, April 9). N-Methyl pyrrole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine. Intended for researchers, scientists, and drug development professionals, this document outlines both theoretical and practical approaches to characterizing the thermal properties of this nitro-substituted heterocyclic amine. The guide details experimental protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discusses the application of computational chemistry for predictive stability assessment. By integrating established methodologies with expert insights, this whitepaper serves as a self-validating system for the rigorous evaluation of the compound's stability profile, a critical parameter in its handling, storage, and potential applications.

Introduction: The Imperative of Thermodynamic Stability

1-Methyl-5-nitro-1H-pyrrol-2-amine is a heterocyclic compound featuring a pyrrole core, a nitro functional group, and an amine substituent. The presence of the nitro group, a well-known energetic functional group, alongside the amine and the aromatic pyrrole ring, suggests a complex thermal behavior. Understanding the thermodynamic stability of this molecule is paramount for several reasons:

-

Safety and Hazard Assessment: The primary concern with nitro-containing compounds is their potential for rapid, exothermic decomposition, which can pose significant safety risks. A thorough stability analysis is crucial for defining safe handling, storage, and processing conditions.

-

Pharmaceutical Development: In the context of drug development, the stability of an active pharmaceutical ingredient (API) directly impacts its shelf-life, formulation strategies, and ultimately, its efficacy and safety.

-

Material Science: For applications in material science, the thermal stability dictates the material's operational limits and its long-term reliability.

This guide provides a structured approach to systematically investigate the thermodynamic stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine, moving from foundational principles to detailed experimental execution and data interpretation.

Theoretical Foundation: Understanding the Structural Contributions to Stability

The thermodynamic stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine is intrinsically linked to its molecular structure. The pyrrole ring's aromaticity contributes to its overall stability. However, the substituents play a crucial role. The nitro group is an electron-withdrawing group that can destabilize the molecule, while the amino group is an electron-donating group. The position of these groups on the pyrrole ring, along with the methyl group on the nitrogen atom, influences the overall electron distribution and bond energies within the molecule.

Computational studies on nitro-derivatives of pyrrole have shown that the position of the nitro group significantly impacts stability, with N-nitro compounds being less stable than C-nitro compounds due to the weaker N-N bond compared to the C-N bond.[1] In the case of 1-Methyl-5-nitro-1H-pyrrol-2-amine, the nitro group is attached to a carbon atom of the pyrrole ring, which is generally a more stable configuration.[1]

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive understanding of the thermodynamic stability. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][3]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This allows for the determination of thermal transitions such as melting, crystallization, and decomposition.[2][4] For energetic materials, DSC is particularly valuable for identifying exothermic decomposition events and determining their onset temperature and enthalpy of decomposition.[5][6]

Objective: To determine the melting point, onset of decomposition, and enthalpy of decomposition of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 1-3 mg of 1-Methyl-5-nitro-1H-pyrrol-2-amine into a clean, hermetically sealed aluminum pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Parameters:

-

Temperature Range: 30 °C to 400 °C (or higher, depending on the expected decomposition temperature).

-

Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening.[7] Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

-

Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.[8]

Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at the starting temperature (30 °C).

-

Ramp the temperature at the desired heating rate.

-

Record the heat flow as a function of temperature.

The resulting DSC thermogram will display heat flow versus temperature.

-

Endothermic Peaks: A sharp endothermic peak will indicate the melting point of the compound.

-

Exothermic Peaks: A sharp exothermic peak indicates a decomposition event. The onset temperature of this exotherm is a critical indicator of the compound's thermal stability. The area under the exothermic peak is proportional to the enthalpy of decomposition (ΔHdec), providing a measure of the energy released.

Table 1: Expected DSC Data for a Hypothetical Nitro-substituted Pyrrole Derivative

| Parameter | Value | Unit | Significance |

| Melting Point (Tm) | ~150-170 | °C | Purity and phase transition |

| Onset of Decomposition (Tonset) | > 200 | °C | Indicator of thermal stability |

| Peak Decomposition Temperature (Tpeak) | > 220 | °C | Temperature of maximum decomposition rate |

| Enthalpy of Decomposition (ΔHdec) | > 500 | J/g | Measure of energetic potential |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is essential for determining the decomposition temperature range, identifying the number of decomposition steps, and quantifying the mass loss at each step.[10]

Objective: To determine the thermal decomposition profile and char yield of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-Methyl-5-nitro-1H-pyrrol-2-amine into a ceramic or platinum TGA pan.

Experimental Parameters:

-

Temperature Range: 30 °C to 600 °C (or higher).

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

Procedure:

-

Place the sample pan into the TGA furnace.

-

Equilibrate the system at the starting temperature.

-

Ramp the temperature at the set heating rate.

-

Record the mass loss as a function of temperature.

The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss.

-

Decomposition Stages: The number of distinct steps in the TGA curve indicates the number of decomposition stages.

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins. This should correlate with the DSC decomposition onset.

-

Residual Mass: The mass remaining at the end of the experiment (char yield).

Table 2: Expected TGA Data for a Hypothetical Nitro-substituted Pyrrole Derivative

| Parameter | Value | Unit | Significance |

| Onset of Decomposition (T5%) | > 200 | °C | Temperature at 5% mass loss, a common stability metric[3] |

| Major Decomposition Stage | 200-350 | °C | Primary region of thermal instability |

| Residual Mass at 600 °C | < 10 | % | Indicates the extent of volatilization of decomposition products |

Visualizing the Assessment Workflow

A logical workflow is crucial for a systematic stability assessment. The following diagram illustrates the interconnectedness of the experimental and computational approaches.

Caption: Computational Workflow for Stability Prediction.

Conclusion: A Holistic View of Thermodynamic Stability

The thermodynamic stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine is a critical parameter that dictates its safe handling, storage, and application. A comprehensive assessment requires a synergistic approach that combines the empirical data from thermal analysis techniques like DSC and TGA with the predictive power of computational chemistry. By following the structured methodologies outlined in this guide, researchers can develop a robust and reliable stability profile for this compound, ensuring its safe and effective utilization in scientific and industrial endeavors.

References

-

A review on differential scanning calorimetry technique and its importance in the field of energetic materials. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. (n.d.). TA Instruments. Retrieved February 13, 2024, from [Link]

-

Up-Scaling of DSC Data of High Energetic Materials. (n.d.). AKTS. Retrieved February 13, 2024, from [Link]

-

The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. (n.d.). Scientific.Net. Retrieved February 13, 2024, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center. Retrieved February 13, 2024, from [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). Molecules, 26(11), 3328. MDPI. Retrieved February 13, 2024, from [Link]

-

Computational study about the derivatives of pyrrole as high-energy-density compounds. (2019). Journal of Energetic Materials, 37(4), 433-441. Taylor & Francis. Retrieved February 13, 2024, from [Link]

-

Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using a temperature ramp of 10 °C min⁻¹. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Thermogravimetric Analysis. (n.d.). Retrieved February 13, 2024, from [Link]

-

TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. (2018). International Journal of Engineering and Scientific Research, 6(3), 47-53. Retrieved February 13, 2024, from [Link]

-

Stability and hazard properties of improvised nitrocellulose. (2023). Journal of Energetic Materials, 1-13. CERES Research Repository. Retrieved February 13, 2024, from [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research, 61(50), 18469-18483. Norwegian Research Information Repository - NTNU. Retrieved February 13, 2024, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 5. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 6. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 9. etamu.edu [etamu.edu]

- 10. ijmra.us [ijmra.us]

A Technical Guide to the Solubility Profile of 1-Methyl-5-nitro-1H-pyrrol-2-amine in Organic Solvents

Foreword

To the researchers, scientists, and drug development professionals who navigate the complex interplay of molecules, this guide offers a foundational blueprint. The solubility of an active pharmaceutical ingredient (API) is not merely a data point; it is a critical determinant of its journey from the laboratory to therapeutic application. It governs formulation strategies, bioavailability, and ultimately, efficacy. This document addresses the solubility profile of 1-Methyl-5-nitro-1H-pyrrol-2-amine, a compound of interest within the broader class of nitroaromatic heterocycles—a scaffold known for its diverse biological activities.

While extensive public data on the solubility of this specific molecule is scarce, this guide provides a robust framework for its empirical determination and theoretical understanding. We will proceed not by presenting a static table of values, but by elucidating the principles and a validated methodology to generate these critical data. This approach ensures scientific integrity and empowers researchers to build a comprehensive solubility profile tailored to their unique applications.

Theoretical Framework: Understanding the "Why" of Solubility

Solubility is a thermodynamic equilibrium state, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure.[1] The process is governed by the free energy of mixing, which is a balance between enthalpy (the energy of interactions) and entropy (the degree of disorder).[1] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from forming new solute-solvent interactions.[2]

The Principle of "Like Dissolves Like" Quantified: Hansen Solubility Parameters (HSP)

The adage "like dissolves like" provides a qualitative prediction of solubility. Hansen Solubility Parameters (HSP) offer a more quantitative approach by deconstructing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.[3]

-

δP (Polar): Energy from dipolar intermolecular forces.[3]

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[3]

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle posits that substances with closer HSP values are more likely to be miscible.[4] The distance (Ra) between two substances in Hansen space can be calculated, providing a numerical value to predict compatibility.[5] By determining the HSP of 1-Methyl-5-nitro-1H-pyrrol-2-amine, one can rationally select solvents for various applications, from synthesis to formulation.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the isothermal equilibrium shake-flask method .[6][7] This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.[7] The concentration of the dissolved compound in the supernatant is then measured, typically by High-Performance Liquid Chromatography (HPLC).

Causality in Experimental Design

-

Why Shake-Flask? This method is considered the most reliable for determining thermodynamic equilibrium solubility, as it ensures the system has sufficient time and agitation to reach a true saturated state.[7][8]

-

Why Excess Solid? The continuous presence of undissolved solid is crucial. It ensures that the solution remains saturated and in equilibrium with the solid phase throughout the experiment.[9]

-

Why Constant Temperature? Solubility is highly temperature-dependent. For most solids, solubility increases with temperature (endothermic dissolution).[2] Therefore, precise temperature control is paramount for reproducible results.

-

Why HPLC? HPLC is a highly sensitive and specific analytical technique that can accurately quantify the concentration of the dissolved analyte in a complex mixture, separating it from any potential impurities or degradants.[10][11]

Mandatory Protocol: Isothermal Equilibrium Solubility Determination

This protocol is designed to be a self-validating system, incorporating equilibration checks to ensure the reliability of the generated data.

Materials and Equipment:

-

1-Methyl-5-nitro-1H-pyrrol-2-amine (solid)

-

Selected organic solvents (HPLC grade)

-

Orbital shaker with temperature control

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1-Methyl-5-nitro-1H-pyrrol-2-amine to several vials for each solvent to be tested. The excess should be visually apparent.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Place the vials in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials at a consistent speed (e.g., 150 rpm).[9]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[9]

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

HPLC Analysis: Inject the diluted samples into the HPLC system to determine the concentration of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

-

Equilibrium Confirmation: Compare the concentrations measured at the different time points. Equilibrium is confirmed when the concentration remains constant between successive time points (e.g., the 48-hour and 72-hour samples show no significant difference).[12] The final, stable concentration is the equilibrium solubility.

Analytical Quantification by HPLC

A validated reverse-phase HPLC (RP-HPLC) method is recommended for accurate quantification.

-

Method Development: A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The detection wavelength should be set to the λmax of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

-

Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]

-

Calibration: Prepare a series of standard solutions of known concentrations of 1-Methyl-5-nitro-1H-pyrrol-2-amine. Generate a calibration curve by plotting the peak area against concentration. The solubility of the experimental samples can then be determined from this curve.[10]

Data Presentation and Interpretation

Quantitative Solubility Data

The experimentally determined solubility values should be tabulated for clear comparison. The data should be presented in multiple units to cater to different applications.

Table 1: Illustrative Solubility Profile of 1-Methyl-5-nitro-1H-pyrrol-2-amine at 25°C

| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | 4.3 | Experimental Value | Calculated Value |

| Acetone | 20.7 | 5.1 | Experimental Value | Calculated Value |

| Acetonitrile | 37.5 | 5.8 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | 4.4 | Experimental Value | Calculated Value |

| Dichloromethane | 8.9 | 3.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 2.4 | Experimental Value | Calculated Value |

| Heptane | 1.9 | 0.1 | Experimental Value | Calculated Value |

(Note: The values in this table are placeholders and must be populated with experimentally determined data.)

Visualizing the Workflow

A clear workflow diagram ensures the reproducibility and understanding of the experimental process.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Safety and Handling

As a nitroaromatic compound, 1-Methyl-5-nitro-1H-pyrrol-2-amine requires careful handling. Nitroaromatic compounds can be toxic, and some are mutagenic or carcinogenic.[14] They can often be absorbed through the skin.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and impermeable gloves.

-

Ventilation: Handle the solid compound and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Waste Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with institutional and local regulations for chemical waste.

-

Spill Management: Have appropriate spill kits available. In case of a spill, follow established laboratory safety protocols for hazardous materials.

Conclusion

The solubility profile of 1-Methyl-5-nitro-1H-pyrrol-2-amine is a critical dataset for its advancement in any chemical or pharmaceutical application. In the absence of published data, a systematic and rigorous experimental approach is not just recommended, but essential. The isothermal shake-flask method, coupled with a validated HPLC quantification protocol, provides a reliable means to generate this high-quality data. By integrating these experimental results with theoretical frameworks like Hansen Solubility Parameters, researchers can gain a deeper understanding of the compound's behavior, enabling rational solvent selection, robust formulation development, and accelerated research timelines.

References

-

Houser, A. (2021). 11: Thermodynamics of Solubility. Chemistry LibreTexts. Available at: [Link]

-

Verma, M., & Agrawal, S. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Nishino, S. F., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

-

novoMOF. (2020). Sensing nitroaromatic explosives in the gas phase. novoMOF Blog. Available at: [Link]

-

Cheméo. Chemical Properties of Pyrrole (CAS 109-97-7). Cheméo. Available at: [Link]

-

Wikipedia. Solubility. Wikipedia. Available at: [Link]

-

FDA. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food and Drug Administration. Available at: [Link]

-

Purdue University. Solubility. Purdue University Department of Chemistry. Available at: [Link]

-

ILO. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Hansen Solubility. Available at: [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Available at: [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available at: [Link]

-

WHO. (2023). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. World Health Organization. Available at: [Link]

-

Phenomenex. HPLC Testing Procedure. Phenomenex. Available at: [Link]

-

EPA. 1-Methyl-3-nitro-1H-pyrrole-2-carboxylic acid Properties. U.S. Environmental Protection Agency. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Quora. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Element Lab Solutions. HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency. Available at: [Link]

-

ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. Available at: [Link]

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

-

Technical University of Denmark. (2017). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Technical University of Denmark. Available at: [Link]

-

MDPI. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. MDPI. Available at: [Link]

-

Filab. (2025). Laboratory HPLC analysis: techniques and results. Filab. Available at: [Link]

-

NIH. (2022). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Scribd. Shake Flask Method. Scribd. Available at: [Link]

-

American Institute for Conservation. Solubility Parameters: Theory and Application. AIC. Available at: [Link]

-

Banaras Hindu University. (2019). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. Available at: [Link]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. specialchem.com [specialchem.com]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. database.ich.org [database.ich.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. quora.com [quora.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bhu.ac.in [bhu.ac.in]

- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitrocompounds, Aromatic [iloencyclopaedia.org]

A Technical Guide to the Biological and Pharmacophoric Assessment of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] The introduction of specific substituents, such as nitro and amine groups, can significantly modulate the therapeutic potential of the pyrrole ring, often enhancing its antimicrobial or anticancer properties.[4][5] This guide focuses on the compound 1-Methyl-5-nitro-1H-pyrrol-2-amine , a molecule of interest due to its combination of a proven heterocyclic core with potent pharmacophoric features. While specific biological data for this exact compound is not extensively documented in public literature, its structural motifs suggest significant potential.

This document serves as a technical and strategic framework for researchers and drug development professionals. It outlines a comprehensive research program to systematically evaluate the biological activity of 1-Methyl-5-nitro-1H-pyrrol-2-amine. We provide detailed, field-proven protocols for assessing its potential cytotoxic and antimicrobial effects. Furthermore, we present a logical workflow for conducting a pharmacophore analysis to elucidate its key molecular interaction features, thereby guiding future lead optimization and virtual screening efforts.

Introduction to the Target Compound: 1-Methyl-5-nitro-1H-pyrrol-2-amine

Chemical Identity and Properties

Understanding the fundamental physicochemical properties of a compound is the first step in any drug discovery pipeline. 1-Methyl-5-nitro-1H-pyrrol-2-amine is a distinct chemical entity available from various suppliers for research purposes.[6][7] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-methyl-5-nitro-1H-pyrrol-2-amine | [7] |

| CAS Number | 1056971-95-9 | [6][7] |

| Molecular Formula | C₅H₇N₃O₂ | [7] |

| Molecular Weight | 141.13 g/mol | (Calculated) |

| Canonical SMILES | CN1C(N)=CC=C1[O-] | [7] |

| InChI Key | AVXIWQGELAMZCT-UHFFFAOYSA-N | [7] |

The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered nitrogen-containing pyrrole ring is a recurring motif in a vast array of pharmacologically active compounds.[5] Its electron-rich nature allows it to participate in various non-covalent interactions with biological targets, while its structure provides a versatile framework for chemical modification.[8] Pyrrole derivatives have demonstrated a remarkable range of therapeutic applications, including anti-inflammatory, anticancer, antibiotic, and antifungal activities.[3][5] The combination of different pharmacophores within a single pyrrole-based molecule has been a successful strategy for developing more potent and selective agents.[1][2][3]

Rationale for Investigation: The Role of Nitro and Amine Groups

The therapeutic potential of 1-Methyl-5-nitro-1H-pyrrol-2-amine is largely inferred from its key functional groups:

-

The Nitro Group (-NO₂): The presence of a nitro group on an aromatic or heterocyclic ring is a well-known "structural alert" for biological activity. Nitro-substituted heterocycles are integral to several established drugs, particularly antimicrobial agents. The nitro group is strongly electron-withdrawing and can be bioreduced in hypoxic environments (e.g., within bacteria or solid tumors) to form reactive nitroso and hydroxylamine radicals that induce cellular damage. Studies on related compounds have shown that the inclusion of a nitro substituent can strongly inhibit the proliferation of cancer cell lines and improve antibacterial efficacy.[4][5]

-

The Amino Group (-NH₂): The primary amine at the 2-position acts as a crucial hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. This group can significantly influence the compound's solubility, membrane permeability, and binding affinity to target proteins such as kinases or DNA.[8]

The specific arrangement of these groups on the 1-methyl-pyrrole core suggests a molecule designed for potent biological interactions, making it a compelling candidate for screening.

A Proposed Strategy for Biological Activity Screening

Given the structural features of 1-Methyl-5-nitro-1H-pyrrol-2-amine, a logical first step is to screen for antimicrobial and anticancer activities. The following workflow provides a systematic approach to this initial investigation.

Postulated Activity I: Antimicrobial Efficacy

Many heterocyclic compounds, including derivatives of pyrrole, exhibit significant antibacterial and antifungal properties.[9] The nitro group, in particular, is a key pharmacophore in drugs like metronidazole. Therefore, it is hypothesized that 1-Methyl-5-nitro-1H-pyrrol-2-amine may be effective against a panel of clinically relevant bacterial and fungal pathogens. Initial screening should include representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[10]

Postulated Activity II: Cytotoxic (Anticancer) Potential

The evaluation of a novel compound's cytotoxic potential is a cornerstone of anticancer drug discovery.[11][12] Pyrrole-based molecules have been successfully developed as anticancer agents, and the induction of oxidative stress via a nitro group is a known anticancer mechanism.[5] Therefore, the compound should be tested against a panel of human cancer cell lines to determine its ability to inhibit cell growth and viability. A non-cancerous cell line should be included to assess selectivity.[13]

Overall Experimental Workflow

The logical progression from initial compound handling to primary and secondary assays is critical for efficient drug discovery. The following diagram illustrates a robust workflow for the initial characterization of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Caption: General workflow for in vitro testing of a novel compound.

Detailed Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are based on well-established standards in the field.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-Methyl-5-nitro-1H-pyrrol-2-amine against selected cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293).

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

96-well flat-bottom sterile plates.

-

1-Methyl-5-nitro-1H-pyrrol-2-amine stock solution (10 mM in DMSO).

-

MTT reagent (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. The final concentrations might range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (% viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Objective: To determine the MIC of 1-Methyl-5-nitro-1H-pyrrol-2-amine against selected bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well U-bottom plates.

-

1-Methyl-5-nitro-1H-pyrrol-2-amine stock solution.

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

-

Control Wells: Prepare wells for a positive control (a standard antibiotic), a negative/growth control (no compound), and a sterility control (no inoculum).

-

Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Add 50 µL of this final inoculum to all wells except the sterility control.

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Pharmacophore Analysis: A Blueprint for Optimization

Pharmacophore modeling is a crucial in-silico technique in drug discovery that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[16] This model then serves as a 3D query for screening large compound databases to find new active molecules.[17]

Hypothetical Mechanism and Pathway

While the precise mechanism of 1-Methyl-5-nitro-1H-pyrrol-2-amine is unknown, a common pathway for cytotoxic compounds involves the induction of apoptosis (programmed cell death). A plausible hypothesis is that the compound, through direct target binding or by inducing reactive oxygen species (ROS), activates the intrinsic apoptotic pathway.

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

A Dual-Approach Pharmacophore Workflow

The choice of pharmacophore modeling strategy depends on the available information about the biological target.[16]

-

Ligand-Based Modeling: This approach is used when the 3D structure of the target is unknown, but a set of molecules with known activities is available.[17] The process involves superimposing the 3D structures of active molecules to identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for activity.[16][17]

-

Structure-Based Modeling: When the 3D structure of the target protein is known (from X-ray crystallography or cryo-EM), this method is preferred.[16] The model is generated by analyzing the key interaction points between the protein and a known bound ligand within the active site.[18]

The following diagram outlines a logical workflow for developing a pharmacophore model for our compound of interest or its future analogs.

Caption: Logical workflow for pharmacophore model development.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the potency of compounds and making informed decisions.

Table: Example Cytotoxicity Data (IC₅₀)

The IC₅₀ value represents the concentration of a compound required to inhibit 50% of cell growth.[11] Lower values indicate higher potency.

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |

| 1-Methyl-5-nitro-1H-pyrrol-2-amine | MCF-7 (Breast Cancer) | Hypothetical Value | Hypothetical Value |

| 1-Methyl-5-nitro-1H-pyrrol-2-amine | A549 (Lung Cancer) | Hypothetical Value | Hypothetical Value |

| 1-Methyl-5-nitro-1H-pyrrol-2-amine | HEK293 (Non-cancerous) | Hypothetical Value | N/A |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | Literature Value | Literature Value |

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Table: Example Antimicrobial Data (MIC)

The MIC value is the lowest concentration that inhibits visible microbial growth.[15] Lower values indicate stronger antimicrobial activity.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 1-Methyl-5-nitro-1H-pyrrol-2-amine | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Ciprofloxacin (Control) | Literature Value | Literature Value | N/A |

| Fluconazole (Control) | N/A | N/A | Literature Value |

Conclusion and Future Directions

1-Methyl-5-nitro-1H-pyrrol-2-amine represents a promising, yet underexplored, chemical entity. Its structure, combining the privileged pyrrole scaffold with potent nitro and amine functional groups, provides a strong rationale for its investigation as a potential therapeutic agent. This guide has provided a comprehensive framework for initiating such an investigation, detailing robust protocols for evaluating its cytotoxic and antimicrobial activities and outlining a clear strategy for subsequent pharmacophore-based drug design.

The successful execution of the described workflows will yield crucial data on the compound's potency, spectrum of activity, and selectivity. Positive results from these primary screens would warrant progression to secondary assays to elucidate the mechanism of action and in vivo studies to assess efficacy and safety. The ultimate goal of this research program is to determine if 1-Methyl-5-nitro-1H-pyrrol-2-amine can serve as a valuable hit compound for a new generation of antimicrobial or anticancer drugs.

References

- Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Benchchem. Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.

- Journal of Pharmaceutical Negative Results. A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.

- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic

- Journal of Medicinal and Chemical Sciences.

- Microbe Notes. In Silico Drug Design- Definition, Methods, Types, Uses.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- Integrien.

- ScienceDirect.

- ResearchGate. How to design an ideal pharmacophore (Insilico) for binding with angiogenic receptors?

- CD ComputaBio. Pharmacophore Construction Using Discovery Studio.

- PMC.

- Advanced Journal of Chemistry.

- BLDpharm. 1056971-95-9|1-METHYL-5-NITRO-1H-PYRROL-2-AMINE.

- Fluorochem. 1-METHYL-5-NITRO-1H-PYRROL-2-AMINE.

- MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- ResearchGate. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30...

- Cogent Chemistry. Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential.

- CORE. Pharmaceuticals based on the Pyrrole Nucleus.

- CIBTech.

- RSC Publishing.

- PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cibtech.org [cibtech.org]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1056971-95-9|1-METHYL-5-NITRO-1H-PYRROL-2-AMINE|BLD Pharm [bldpharm.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. DSpace [diposit.ub.edu]

- 9. research.biust.ac.bw [research.biust.ac.bw]

- 10. ajchem-a.com [ajchem-a.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 17. microbenotes.com [microbenotes.com]

- 18. researchgate.net [researchgate.net]

1-Methyl-5-nitro-1H-pyrrol-2-amine CAS number and molecular weight

Introduction and Physicochemical Properties

1-Methyl-5-nitro-1H-pyrrol-2-amine is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom, a nitro group at the 5-position, and an amine group at the 2-position. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyrrole ring suggests a molecule with interesting electronic properties and potential for diverse chemical reactivity. Such substituted pyrroles are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active natural products and functional materials.

| Identifier | Value | Source |

| CAS Number | 1056971-95-9 | [1] |

| Molecular Formula | C₅H₇N₃O₂ | Calculated |

| Molecular Weight | 141.13 g/mol | Calculated |

Synthesis Strategies for Substituted Nitropyrroles

While a specific, validated synthesis protocol for 1-Methyl-5-nitro-1H-pyrrol-2-amine is not documented in readily accessible literature, a plausible synthetic route can be devised based on established pyrrole chemistry. A common strategy for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the target molecule, a multi-step synthesis would likely be required, potentially starting from a pre-functionalized pyrrole.

A hypothetical synthetic approach could involve the nitration of a suitable 2-amino-1-methylpyrrole precursor. The regioselectivity of the nitration would be a critical factor, influenced by the directing effects of the amino and methyl groups.

Below is a generalized workflow for the synthesis of a substituted nitropyrrole, which could be adapted for the target molecule.

Caption: A generalized workflow for the synthesis of substituted nitropyrroles.

Expected Spectroscopic Characteristics

The structural features of 1-Methyl-5-nitro-1H-pyrrol-2-amine would give rise to a distinct spectroscopic signature. While experimental spectra are not available, the expected characteristics can be predicted.

¹H NMR Spectroscopy

In a typical deuterated solvent like DMSO-d₆ or CDCl₃, the proton NMR spectrum would be expected to show:

-

A singlet for the N-methyl protons.

-

Two doublets for the two protons on the pyrrole ring, likely showing coupling to each other.

-

A broad singlet for the amine (-NH₂) protons, the chemical shift of which would be solvent and concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to display five distinct signals corresponding to the five carbon atoms in the molecule:

-

One signal for the N-methyl carbon.

-

Four signals for the pyrrole ring carbons, with the carbons attached to the nitro and amino groups showing characteristic shifts.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be a crucial tool for confirming the elemental composition. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 141.13. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the methyl group (CH₃).

Reactivity and Potential Applications

The reactivity of 1-Methyl-5-nitro-1H-pyrrol-2-amine is dictated by the interplay of its functional groups. The amino group is a nucleophilic center and can undergo reactions such as acylation and alkylation. The nitro group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

The nitro group can also be reduced to an amino group, providing a route to 2,5-diamino-1-methylpyrrole derivatives, which could serve as valuable building blocks in organic synthesis.

The structural motif of a substituted nitropyrrole is found in various compounds with reported biological activities. Pyrrole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Therefore, 1-Methyl-5-nitro-1H-pyrrol-2-amine could be a valuable intermediate for the synthesis of novel therapeutic agents. Further research would be needed to explore its biological activity profile.

Safety and Handling

Specific safety and handling data for 1-Methyl-5-nitro-1H-pyrrol-2-amine are not available. However, based on the safety profiles of structurally related nitroaromatic and amino-heterocyclic compounds, it is prudent to handle this compound with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Compounds containing nitro groups can be energetic and may have toxicological properties. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be minimized.

References

Due to the lack of specific literature on 1-Methyl-5-nitro-1H-pyrrol-2-amine, this section provides references to general synthetic methods for pyrroles and the biological activities of related compounds.

- Paal-Knorr Pyrrole Synthesis: For a general overview of this classic pyrrole synthesis, a standard organic chemistry textbook or a review on the synthesis of heterocyclic compounds would be a valuable resource.

- General Reactivity of Pyrroles: Advanced organic chemistry texts covering heterocyclic chemistry will provide in-depth information on the reactivity of the pyrrole ring system.

- Biological Activity of Nitropyrroles: A literature search on platforms like Scopus or Web of Science for "nitropyrrole biological activity" would yield numerous research articles on the therapeutic potential of this class of compounds.

Sources

Electronic Architecture of Nitro-Substituted Aminopyrroles: A Technical Guide

This guide provides an in-depth technical analysis of nitro-substituted aminopyrroles , a class of "push-pull" heterocyclic systems. By integrating a strong electron donor (amino group) and a strong electron acceptor (nitro group) onto the electron-rich pyrrole scaffold, these molecules exhibit unique electronic, optical, and chemical properties utilized in drug discovery (as bioisosteres) and materials science (nonlinear optics).

Molecular Architecture & Electronic Theory

The defining feature of nitro-substituted aminopyrroles is the Intramolecular Charge Transfer (ICT) . Unlike benzene, pyrrole is π-excessive. When functionalized with an electron-withdrawing nitro group (

The Push-Pull Mechanism

The amino group acts as the "push" (donor), injecting electron density into the ring via the nitrogen lone pair. The nitro group acts as the "pull" (acceptor), withdrawing density via resonance.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amino nitrogen and the pyrrole carbon backbone.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the nitro group and the adjacent ring carbons.

-

Band Gap Narrowing: The interaction reduces the HOMO-LUMO gap significantly compared to unsubstituted pyrrole, shifting absorption from the UV into the visible spectrum (yellow/orange coloration).

Diagram 1: Resonance & Charge Transfer Pathways

The following diagram illustrates the resonance contribution that stabilizes the zwitterionic form, increasing the dipole moment.

Caption: Vectorial charge transfer from the amino donor through the pyrrole conduit to the nitro acceptor, establishing a high-dipole ground state.

Spectroscopic & Physicochemical Profiles

The electronic polarization manifests in distinct spectroscopic signatures.

Solvatochromism (UV-Vis)

Nitro-aminopyrroles exhibit positive solvatochromism . As solvent polarity increases, the highly dipolar excited state is stabilized more than the ground state, lowering the transition energy and causing a red shift (bathochromic shift) in absorption.

| Solvent | Polarity (Dielectric ε) | Expected λmax Shift | Electronic State Stabilization |

| Hexane | Non-polar (1.88) | Hypsochromic (Blue) | Ground state dominant; weak solvation. |

| Dichloromethane | Moderate (8.93) | Intermediate | Transition state stabilization begins. |

| DMSO | Polar Aprotic (46.7) | Bathochromic (Red) | Strong stabilization of the zwitterionic excited state (ICT). |

Acid-Base Properties (pKa Modulation)

Standard pyrrole is a very weak acid (

-

Mechanism: The nitro group stabilizes the pyrrolide anion through resonance delocalization.

-

Result:

values can drop to the 10–12 range, making the NH proton abstractable by weaker bases (e.g., carbonates), which is critical for alkylation reactions in synthesis.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of a representative 2-amino-3-nitropyrrole core via Nucleophilic Aromatic Substitution (

Diagram 2: Synthetic Workflow ( Route)

Caption: Controlled synthesis of amino-nitro pyrroles avoiding direct nitration instability.

Detailed Protocol

1. Reagents & Setup:

-

Substrate: 2-Chloro-3-nitropyrrole (1.0 equiv).

-

Nucleophile: Primary or secondary amine (1.2 equiv).

-

Base: Triethylamine (

, 1.5 equiv) to scavenge HCl. -

Solvent: Anhydrous Ethanol or THF.

2. Procedure:

-

Dissolution: Dissolve 2-chloro-3-nitropyrrole in anhydrous ethanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add triethylamine followed by the dropwise addition of the amine at

to control the exotherm. -

Reaction: Allow the mixture to warm to room temperature. If the amine is sterically hindered, heat to reflux (

) for 4–6 hours. Monitor consumption of the starting material by TLC (Hexane:EtOAc 3:1). The spot for the chloro-nitro precursor will disappear, replaced by a more polar, often fluorescent/colored product spot. -

Quenching: Cool the reaction mixture and concentrate under reduced pressure (rotary evaporator).

-

Purification: Resuspend the residue in cold water. The product often precipitates as a yellow/orange solid due to the hydrophobic nitro/amino combination. Filter and wash with cold water.

-

Recrystallization: Purify by recrystallization from Ethanol/Water or via silica gel column chromatography if necessary.

3. Validation (Self-Check):

-

NMR Check: The disappearance of the C2-H (or C-Cl adjacent effect) and appearance of N-H signals.

-

IR Check: Look for the symmetric and asymmetric

stretches (~1350

Computational Analysis (DFT Guidelines)

For researchers characterizing these compounds, Density Functional Theory (DFT) is essential to predict the HOMO-LUMO gap.

-

Recommended Functional/Basis Set: B3LYP/6-311G(d,p) or CAM-B3LYP (for better charge transfer accuracy).

-

Geometry Optimization: The nitro group may twist out of the pyrrole plane if bulky substituents are present at the C4 position, breaking conjugation and widening the band gap (blue shift).

-

Energy Levels:

Diagram 3: Frontier Orbital Energy Diagram

Caption: Comparison of frontier orbital energies showing the band gap compression induced by the push-pull substitution.

Applications in Drug Development[3]

The electronic properties of nitro-aminopyrroles translate directly to biological utility.

-

Bioisosteres for Amides: The polarized push-pull system mimics the electrostatics of a peptide bond (amide), allowing these rings to serve as stable bioisosteres in kinase inhibitors.

-

Protonophores (Uncouplers): Similar to Pyrrolomycins, the increased acidity of the pyrrole NH (due to the nitro group) allows the molecule to shuttle protons across mitochondrial membranes, uncoupling oxidative phosphorylation. This is a mechanism for antimicrobial activity against Gram-positive bacteria [1].

-

Reductive Activation: In hypoxic tumor environments, the nitro group can be enzymatically reduced to a hydroxylamine or amine. This "bioreductive prodrug" strategy utilizes the nitro-pyrrole as a trigger for releasing cytotoxic agents specifically in cancer cells [2].

References

-

Pyrrolomycins as Potent Natural Protonophores. Antimicrobial Agents and Chemotherapy.

-

The Role of Nitro Groups in Pharmaceuticals. SvedbergOpen.

-

Synthesis and Electronic Properties of Nitro-Substituted BODIPYs. ACS Omega.

-

Solvatochromism of Nitro-Conjugated Systems. Scientific Reports.

Sources

- 1. A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

pKa values and ionization of 1-Methyl-5-nitro-1H-pyrrol-2-amine

An In-Depth Technical Guide to the pKa Determination and Ionization Behavior of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Introduction: The Critical Role of pKa in Drug Development

In the landscape of pharmaceutical sciences, the ionization constant (pKa) of a molecule is a cornerstone of its physicochemical profile. For drug development professionals, understanding a compound's pKa is not merely an academic exercise; it is a critical predictor of its pharmacokinetic and pharmacodynamic behavior. The pKa value dictates the extent of a molecule's ionization at a given pH, which in turn governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and receptor binding.

This guide focuses on 1-Methyl-5-nitro-1H-pyrrol-2-amine, a heterocyclic amine whose structural motifs—a pyrrole ring, a basic amino group, and a strongly electron-withdrawing nitro group—present a compelling case study. The interplay of these functional groups creates a unique electronic environment that directly influences the basicity of the exocyclic amine. A precise understanding of its pKa is essential for predicting its behavior in physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream and cytoplasm.

This document provides a comprehensive framework for both the theoretical estimation and the empirical determination of the pKa value of 1-Methyl-5-nitro-1H-pyrrol-2-amine. We will delve into the underlying chemical principles, present robust, field-proven experimental protocols, and discuss the interpretation of the resulting data, equipping researchers with the knowledge to confidently characterize this and similar molecules.

Theoretical Framework: Structural Influences on Basicity

The basicity of 1-Methyl-5-nitro-1H-pyrrol-2-amine is not defined by the amino group in isolation. It is the result of a complex interplay of electronic effects exerted by the entire molecular structure. The key determinant of basicity is the availability of the lone pair of electrons on the exocyclic amino nitrogen to accept a proton.

-

The Pyrrole Ring: The pyrrole ring itself is a five-membered aromatic heterocycle. The lone pair on the ring nitrogen is integral to the 6 π-electron aromatic system and is therefore not available for protonation.[1][2] Consequently, the basicity of the molecule is attributed to the exocyclic 2-amino group.

-

The Amino Group (-NH2): As the primary basic center, this group's lone pair is the target for protonation. In a simple aliphatic amine, the pKa of the conjugate acid is typically around 10-11. However, attachment to an aromatic ring significantly alters this.

-

The Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalizing ring electron density onto the nitro group). This withdrawal of electron density from the pyrrole ring makes the lone pair on the 2-amino group less available for protonation, thereby significantly decreasing the amine's basicity.[1] This effect is particularly pronounced when the nitro group is para (or in a para-like position as it is here) to the amino group, allowing for direct resonance delocalization.

-

The Methyl Group (-CH3): The N-methyl group on the pyrrole ring is a weak electron-donating group through induction. While its effect is minor compared to the nitro group, it slightly increases the electron density within the ring system.

The protonation equilibrium for 1-Methyl-5-nitro-1H-pyrrol-2-amine is illustrated below. The pKa value refers to the dissociation of the conjugate acid, BH+.

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Detailed Experimental Protocol

1. Materials and Reagents:

-

1-Methyl-5-nitro-1H-pyrrol-2-amine

-

Spectroscopic grade methanol or DMSO (for stock solution)

-

A series of buffer solutions (e.g., KCl/HCl for pH 1.0-2.2, Glycine/HCl for pH 2.2-3.6, Citrate for pH 3.0-6.2). Ensure constant ionic strength.

-

Calibrated pH meter

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

2. Procedure:

-

Stock Solution: Prepare a ~1 mM stock solution of the compound in methanol. Rationale: An organic co-solvent is often necessary for compounds with low aqueous solubility. [3]2. Buffer Preparation: Prepare a set of at least 10 buffer solutions spanning the anticipated pKa range (e.g., from pH 0.5 to 4.5 in 0.4 pH unit increments).

-

Working Solutions: For each buffer, prepare a working sample by adding a small, precise volume of the stock solution to a larger, precise volume of the buffer (e.g., 50 µL of stock into 2.95 mL of buffer). The final concentration should be identical across all samples and result in a maximum absorbance between 0.5 and 1.5 AU.

-

Reference Spectra: Record the full UV-Vis spectrum (e.g., 220-500 nm) for a highly acidic sample (e.g., pH 0.5, representing the pure BH+ form) and a less acidic sample (e.g., pH 4.5, representing the pure B form). Identify the λ_max_ for each species and select an analytical wavelength (λ_analysis_) where the difference in absorbance between the two forms is maximal.

-

Absorbance Readings: Measure the absorbance of each working solution at the chosen λ_analysis_. Use the corresponding buffer solution as the blank.

-

Data Analysis:

-

Plot the measured absorbance (A) against the pH of each buffer.

-

The resulting data should form a sigmoidal curve.

-

The pKa can be determined by finding the pH at the inflection point of the curve.

-

Alternatively, use the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[ (A - A_B) / (A_BH+ - A) ] Where:

-

A is the absorbance at a given pH.

-

A_B is the absorbance of the fully deprotonated (basic) form.

-

A_BH+ is the absorbance of the fully protonated (acidic) form.

-

-

Self-Validation and Trustworthiness:

-